molecular formula C19H21IN6OS B1396387 2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide CAS No. 1306739-35-4

2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide

Cat. No. B1396387
M. Wt: 508.4 g/mol
InChI Key: QQEDQYMPJLKKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, with the CAS Number: 1306739-35-4, is also known by its IUPAC Name as 2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide . It has a molecular weight of 508.39 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C19H21IN6OS/c1-12-10-14(20)8-9-16(12)22-11-17-24-25-19(28-13(2)18(27)23-21)26(17)15-6-4-3-5-7-15/h3-10,13,22H,11,21H2,1-2H3,(H,23,27) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Antimicrobial Activities

  • Compounds related to the target structure have been explored for their antimicrobial activities. For instance, derivatives of 1,2,4-triazole, a core component of the compound , showed significant antimicrobial properties (Bayrak et al., 2009), (Demirbaş et al., 2010).

Antioxidant Properties

  • Certain synthesized derivatives, like 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, exhibited notable antioxidant abilities (Šermukšnytė et al., 2022).

Cancer Research

  • In cancer research, certain 1,2,4-triazole derivatives were found to be cytotoxic against various cancer cell lines, indicating their potential in cancer treatment studies (Šermukšnytė et al., 2022).

Complex Formation and Structural Assessment

  • The structure of these compounds has been studied for their potential in forming complexes with other elements, which is crucial in the development of new materials and pharmaceuticals (Castiñeiras et al., 2018).

Physico-Chemical Properties

  • The physico-chemical properties of these derivatives have also been a subject of study, which is important for understanding their behavior in different environments (Safonov, 2018).

properties

IUPAC Name

2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN6OS/c1-12-10-14(20)8-9-16(12)22-11-17-24-25-19(28-13(2)18(27)23-21)26(17)15-6-4-3-5-7-15/h3-10,13,22H,11,21H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEDQYMPJLKKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide
Reactant of Route 3
2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide
Reactant of Route 4
2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide
Reactant of Route 6
2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide

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